
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is an organic compound characterized by the presence of a bromine atom, two tert-butyl groups, and a pentyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene typically involves the bromination of 3,5-di-tert-butyl-2-(pentyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as 1-amino-3,5-di-tert-butyl-2-(pentyloxy)benzene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 3,5-di-tert-butyl-2-(pentyloxy)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and pentyloxy groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack on the bromine atom or interactions with other reactive species.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Lacks the pentyloxy group, making it less versatile in certain applications.
3,5-Di-tert-butylbenzyl bromide: Contains a benzyl bromide group instead of the pentyloxy group, leading to different reactivity and applications.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene:
Uniqueness
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C19H31BrO |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-bromo-3,5-ditert-butyl-2-pentoxybenzene |
InChI |
InChI=1S/C19H31BrO/c1-8-9-10-11-21-17-15(19(5,6)7)12-14(13-16(17)20)18(2,3)4/h12-13H,8-11H2,1-7H3 |
Clave InChI |
PMCVMFBRECWSKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
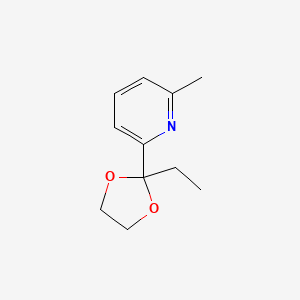
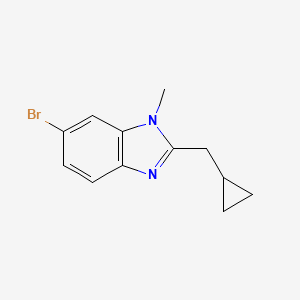
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
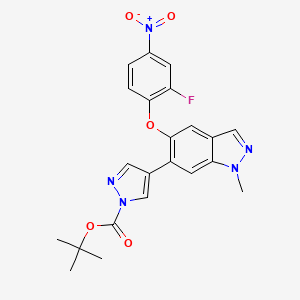
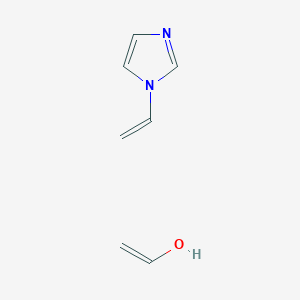

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
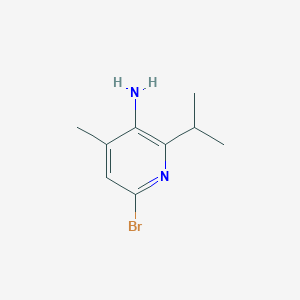
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
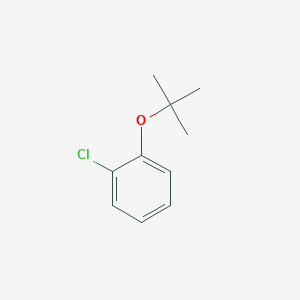
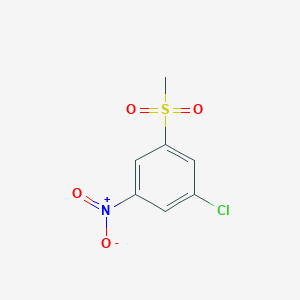
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
